molecular formula C17H19N3O B11796878 (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11796878
M. Wt: 281.35 g/mol
InChI Key: OVYYOPZSDOIADB-UHFFFAOYSA-N
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Description

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone: shares structural similarities with other piperazine-containing compounds.

    Phenylpiperazine derivatives: These compounds also feature a piperazine moiety and are studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(4-methyl-6-piperazin-1-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H19N3O/c1-13-11-16(20-9-7-18-8-10-20)19-12-15(13)17(21)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3

InChI Key

OVYYOPZSDOIADB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

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